

A 779: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

A 779 is a synthetic heptapeptide that acts as a potent and selective antagonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). By blocking the binding of the endogenous ligand Angiotensin-(1-7), A 779 serves as a critical tool for elucidating the physiological and pathophysiological roles of the Mas receptor. This technical guide provides a comprehensive overview of the chemical structure, a detailed methodology for its solid-phase synthesis, and a summary of its biological activity, including its mechanism of action and relevant quantitative data. Furthermore, this guide presents detailed experimental protocols for its synthesis and characterization, alongside visual representations of its associated signaling pathways and synthetic workflow.

Chemical Structure and Properties

A 779 is a linear heptapeptide with the amino acid sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH. The presence of a D-alanine at the C-terminus, in place of the L-alanine found in Angiotensin-(1-7), is a key modification that confers its antagonistic properties.

Table 1: Physicochemical Properties of A 779



Property	Value	Reference	
IUPAC Name	L-Aspartyl-L-arginyl-L-valyl-L- tyrosyl-L-isoleucyl-L-histidyl-D- alanine	N/A	
Sequence	H-DRVYIHa-OH (a = D-Ala)	[1]	
Molecular Formula	C39H60N12O11	[1]	
Molecular Weight	872.98 g/mol	[1]	
CAS Number	159432-28-7	[1]	
Appearance	White lyophilized powder	N/A	
Solubility	Soluble in water	N/A	

Solid-Phase Peptide Synthesis of A 779

The synthesis of **A 779** is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-SPPS of A 779

Materials:

- Fmoc-D-Ala-Wang resin
- Fmoc-His(Trt)-OH
- Fmoc-lle-OH
- Fmoc-Tyr(tBu)-OH
- Fmoc-Val-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-Asp(OtBu)-OH



- Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Precipitation solvent: Cold diethyl ether
- Purification solvents: Acetonitrile (ACN), Water, 0.1% TFA

Procedure:

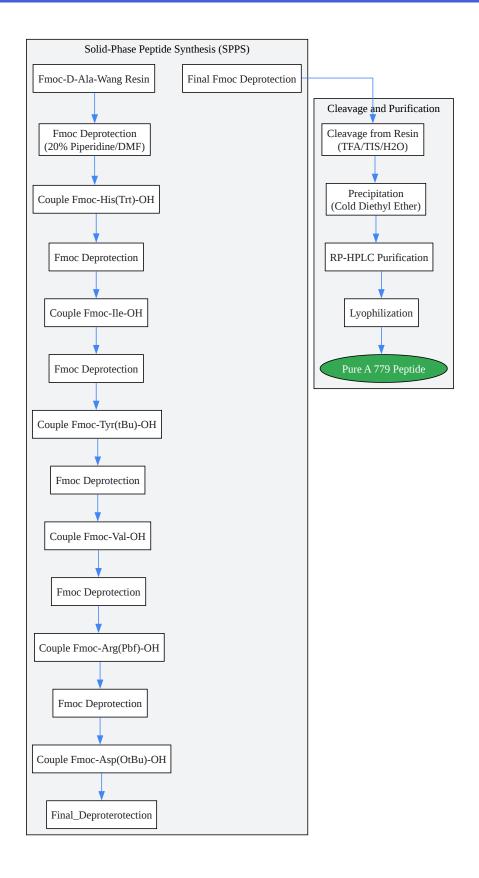
- Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve the next Fmoc-protected amino acid (Fmoc-His(Trt)-OH) in DMF.
 - Add HBTU, HOBt, and DIPEA to the amino acid solution to pre-activate it.
 - Add the activated amino acid solution to the resin and allow it to react for 2 hours to form the peptide bond.
 - Wash the resin with DMF and DCM to remove excess reagents.
- Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Ile, Tyr(tBu), Val, Arg(Pbf), and Asp(OtBu).



- Final Fmoc Deprotection: After the final coupling step, remove the Fmoc group from the Nterminal aspartic acid.
- Cleavage and Deprotection:
 - Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
 - Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Trt, tBu, Pbf, OtBu).[2]
 - The triisopropylsilane (TIS) acts as a scavenger to prevent side reactions with the reactive cationic species generated during cleavage, particularly protecting the tyrosine residue.[2]
- Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding cold diethyl ether.
- Purification:
 - Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)
 using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
- Lyophilization: Lyophilize the pure fractions to obtain A 779 as a white powder.

Experimental Workflow: Synthesis and Purification of A 779





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Fig. 1: Experimental workflow for the synthesis and purification of A 779.



Biological Activity and Mechanism of Action

A 779 is a selective antagonist of the Mas receptor, which is the primary receptor for Angiotensin-(1-7) [Ang-(1-7)]. The Mas receptor is a G-protein coupled receptor (GPCR) that, upon activation by Ang-(1-7), initiates a signaling cascade that generally counteracts the effects of the Angiotensin II AT1 receptor pathway.

Table 2: Biological Activity of A 779

Parameter	Value	Species/System	Reference
IC₅₀ (Mas Receptor)	0.3 nM	Radioligand binding assay	N/A
Affinity (AT ₁ Receptor)	No significant affinity at 1 μM	N/A	N/A
Affinity (AT ₂ Receptor)	No significant affinity at 1 μM	N/A	N/A
In Vivo Dosage	400 ng/kg/min (rats)	Rat	N/A

By blocking the Mas receptor, **A 779** inhibits the downstream signaling pathways activated by Ang-(1-7). These pathways are cell-type specific but often involve the activation of phosphatidylinositol 3-kinase (PI3K), protein kinase B (Akt), and endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). Additionally, the Mas receptor can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Angiotensin-(1-7)/Mas Receptor Signaling Pathway





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Fig. 2: Signaling pathway of the Angiotensin-(1-7)/Mas receptor and its inhibition by A 779.

Characterization of Synthetic A 779

The identity and purity of the synthesized **A 779** peptide must be confirmed using analytical techniques such as mass spectrometry and high-performance liquid chromatography.

Experimental Protocol: Characterization of A 779

4.1.1. Mass Spectrometry

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
- Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
- Analysis: Acquire the mass spectrum in positive ion mode.
- Expected Result: The observed monoisotopic mass should correspond to the calculated theoretical mass of **A 779** (C₃₉H₆₀N₁₂O₁₁), which is approximately 872.45 Da ([M+H]⁺).
- 4.1.2. High-Performance Liquid Chromatography (HPLC)
- Technique: Reverse-Phase HPLC (RP-HPLC).



- Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
- Detection: UV absorbance at 214 nm and 280 nm.
- Expected Result: A single major peak should be observed, indicating the purity of the synthesized peptide. The retention time is characteristic of the peptide under the specific chromatographic conditions.

Conclusion

A 779 is an indispensable pharmacological tool for investigating the biological functions of the Angiotensin-(1-7)/Mas receptor axis. Its synthesis via Fmoc-SPPS is a well-established and reliable method, yielding a high-purity product after RP-HPLC purification. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, characterization, and application of A 779 in their studies of the renin-angiotensin system and related therapeutic areas.

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